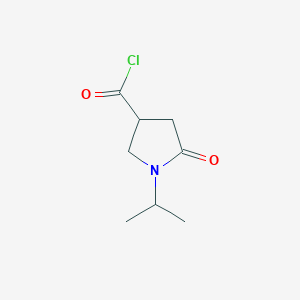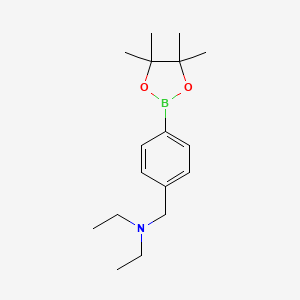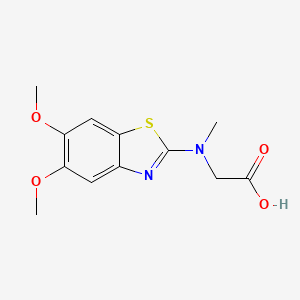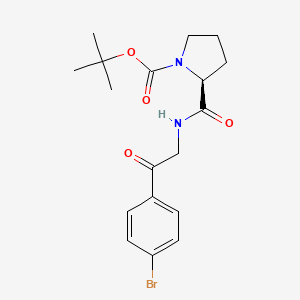![molecular formula C13H17ClN2 B1396374 N-[(2-Methyl-1H-indol-3-yl)methyl]-cyclopropanamine hydrochloride CAS No. 1332530-30-9](/img/structure/B1396374.png)
N-[(2-Methyl-1H-indol-3-yl)methyl]-cyclopropanamine hydrochloride
Descripción general
Descripción
The compound “N-[(2-Methyl-1H-indol-3-yl)methyl]-cyclopropanamine hydrochloride” is a derivative of indole, which is a heterocyclic compound that is important in many biological systems . Indole derivatives are known to have diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would include an indole ring, which is a fused ring system consisting of a benzene ring and a pyrrole ring .Aplicaciones Científicas De Investigación
1. CNS Disease Treatment
Cyclopropanamine compounds, including derivatives similar to N-[(2-Methyl-1H-indol-3-yl)methyl]-cyclopropanamine hydrochloride, are studied for their potential in treating CNS diseases. These compounds act as inhibitors of Lysine-specific demethylase 1 (LSD1), influencing gene expression through changes in methylation content of histone 3. Their applications are explored in conditions like schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016).
2. Antimicrobial and Anticancer Properties
Indole derivatives, structurally related to N-[(2-Methyl-1H-indol-3-yl)methyl]-cyclopropanamine hydrochloride, have been synthesized and evaluated for their antimicrobial and anticancer activities. Compounds in this category display significant activity against various microbial strains and cancer cell lines, making them subjects of interest in the development of new therapeutic agents (El-Sawy et al., 2013).
3. Corrosion Inhibition
Studies on 3-amino alkylated indoles, which share a structural similarity with N-[(2-Methyl-1H-indol-3-yl)methyl]-cyclopropanamine hydrochloride, have revealed their potential as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit high inhibition efficiency due to their ability to adsorb on steel surfaces, thereby preventing corrosion (Verma et al., 2016).
4. Synthesis of Neurokinin-1 Receptor Antagonists
Research has been conducted on the synthesis of neurokinin-1 receptor antagonists, which include compounds structurally related to N-[(2-Methyl-1H-indol-3-yl)methyl]-cyclopropanamine hydrochloride. These antagonists have applications in the treatment of conditions like emesis and depression, highlighting the versatility of this chemical structure in therapeutic applications (Harrison et al., 2001).
Direcciones Futuras
Mecanismo De Acción
Target of Action
N-[(2-Methyl-1H-indol-3-yl)methyl]-cyclopropanamine hydrochloride, as an indole derivative, is known to bind with high affinity to multiple receptors . These receptors are the primary targets of this compound and play a crucial role in its mechanism of action.
Biochemical Pathways
N-[(2-Methyl-1H-indol-3-yl)methyl]-cyclopropanamine hydrochloride affects several biochemical pathways due to its interaction with multiple receptors. The affected pathways and their downstream effects contribute to the broad-spectrum biological activities of this compound . .
Result of Action
The molecular and cellular effects of N-[(2-Methyl-1H-indol-3-yl)methyl]-cyclopropanamine hydrochloride’s action are diverse, given its broad-spectrum biological activities. These effects can range from antiviral to anticancer effects, depending on the specific receptors it interacts with and the biochemical pathways it affects .
Propiedades
IUPAC Name |
N-[(2-methyl-1H-indol-3-yl)methyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c1-9-12(8-14-10-6-7-10)11-4-2-3-5-13(11)15-9;/h2-5,10,14-15H,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXOSCGXSZCCJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CNC3CC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-Methyl-1H-indol-3-yl)methyl)cyclopropanamine hydrochloride | |
CAS RN |
1332530-30-9 | |
| Record name | 1H-Indole-3-methanamine, N-cyclopropyl-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1332530-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B1396294.png)
![2-[(5-{[(4-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396296.png)




![Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine](/img/structure/B1396304.png)
![2-[2-(6-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1396305.png)


![5-[(Acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B1396312.png)
![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide](/img/structure/B1396313.png)